Methyl 2-amino-4,5-dichlorobenzoate
CAS No.: 844647-17-2
Cat. No.: VC5079068
Molecular Formula: C8H7Cl2NO2
Molecular Weight: 220.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844647-17-2 |
|---|---|
| Molecular Formula | C8H7Cl2NO2 |
| Molecular Weight | 220.05 |
| IUPAC Name | methyl 2-amino-4,5-dichlorobenzoate |
| Standard InChI | InChI=1S/C8H7Cl2NO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 |
| Standard InChI Key | GPQSHTPSMYICPA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-amino-4,5-dichlorobenzoate belongs to the class of substituted benzoates, with the molecular formula C₈H₇Cl₂NO₂ and a molecular weight of 220.05 g/mol. Its structure features:
-
A benzene ring with chlorine atoms at positions 4 and 5.
-
An amino group (-NH₂) at position 2.
-
A methyl ester (-COOCH₃) at position 1.
This substitution pattern enhances its electronic and steric properties, influencing reactivity and biological interactions .
Physical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | ~1.4 g/cm³ (estimated) | |
| Boiling Point | 274–344°C (varies by derivative) | |
| Melting Point | 227–230°C (analog-dependent) | |
| Solubility | Low water solubility; soluble in organic solvents |
Comparative analysis with structurally related compounds, such as methyl 2-amino-4,5-difluorobenzoate (CAS 207346-42-7), reveals that chlorine substituents increase molecular weight and polarity compared to fluorine analogs .
Synthesis and Manufacturing
Conventional Synthesis Routes
The compound is typically synthesized via esterification of 2-amino-4,5-dichlorobenzoic acid with methanol under acidic conditions. Alternative methods include:
-
Direct chlorination of methyl 2-aminobenzoate using chlorinating agents like Cl₂ or SOCl₂.
-
Catalytic esterification employing methanesulfonic acid to enhance reaction efficiency .
Yields vary depending on reaction conditions, with optimized protocols achieving >80% purity .
Industrial-Scale Production
Industrial manufacturers, such as VulcanChem, emphasize batch processing with rigorous quality control to ensure consistency. Key challenges include managing exothermic reactions during chlorination and minimizing byproducts like 3,5-dichloro isomers .
Biological Activity and Mechanisms
Antimicrobial Properties
Methyl 2-amino-4,5-dichlorobenzoate exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Studies demonstrate:
-
Inhibition of bacterial growth at concentrations as low as 50 µM.
-
Disruption of cell wall synthesis via interference with penicillin-binding proteins .
Enzyme Inhibition
In tuberculosis research, derivatives of this compound have shown activity against Mycobacterium tuberculosis by inhibiting MabA (FabG1), a key enzyme in the fatty acid synthase II (FAS-II) system . Structural analogs, such as 3,4-dichlorobenzoyl anthranilic acids, bind to MabA’s active site, blocking the reduction of β-ketoacyl intermediates .
Applications in Pharmaceuticals and Agrochemicals
Drug Development
The compound serves as a precursor for:
-
Antitubercular agents: Derivatives inhibit mycolic acid biosynthesis, critical for M. tuberculosis viability .
-
Anticancer candidates: Chlorinated benzoates exhibit cytotoxicity against cancer cell lines by inducing apoptosis.
Agrochemical Uses
In agrochemistry, methyl 2-amino-4,5-dichlorobenzoate derivatives are explored as:
-
Herbicides: Disrupting plant amino acid biosynthesis.
-
Fungicides: Targeting fungal cell membrane integrity.
Future Research Directions
Optimization of Synthesis
Developing continuous-flow processes could enhance yield and reduce waste, leveraging technologies like microreactors .
Expanded Biological Screening
Further studies should evaluate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume